1-Dehydroxy Terfenadine is synthesized from terfenadine, which is derived from a series of organic reactions involving various reagents and catalysts. The classification of this compound falls under antihistamines and aromatic compounds, specifically within the category of alkylated phenols due to its phenolic structure.
The synthesis of 1-Dehydroxy Terfenadine typically involves several steps, starting from terfenadine itself. The following methods are commonly employed:
The molecular structure of 1-Dehydroxy Terfenadine can be characterized by its chemical formula and its molecular weight of approximately 307.43 g/mol.
1-Dehydroxy Terfenadine participates in various chemical reactions that are essential for its functionality:
The mechanism of action for 1-Dehydroxy Terfenadine primarily involves its interaction with histamine receptors:
1-Dehydroxy Terfenadine has several scientific applications:
1-Dehydroxy Terfenadine (CAS No. 147158-67-6) is formally named (1-(4-(4-(tert-butyl)phenyl)butyl)piperidin-4-yl)diphenylmethanol according to IUPAC conventions. Its molecular formula is C32H41NO (molecular weight: 455.7 g/mol), distinguishing it from the parent compound terfenadine (C32H41NO2, MW 471.7 g/mol) by the absence of a single hydroxyl group (-OH) [2] [3]. Structurally, it retains terfenadine’s core features: a diphenylmethanol moiety, a piperidine ring, and a 4-(1,1-dimethylethyl)phenyl chain. The critical structural difference lies in the altered hydroxylation pattern, specifically lacking the terminal hydroxyl group on the butyl sidechain [1] [4].
Table 1: Chemical Identifiers of 1-Dehydroxy Terfenadine
Property | Value |
---|---|
CAS Registry Number | 147158-67-6 |
IUPAC Name | (1-(4-(4-(tert-butyl)phenyl)butyl)piperidin-4-yl)diphenylmethanol |
Molecular Formula | C32H41NO |
Molecular Weight | 455.7 g/mol |
Synonyms | Terfenadine Impurity H [EP]; VUF 4591; Z9HD8S272D; α,α-diphenyl-4-piperidinemethanol derivative |
This structural modification significantly impacts molecular polarity and pharmacodynamics. The loss of the hydroxyl group reduces hydrogen-bonding capacity, potentially enhancing lipophilicity compared to terfenadine and its primary metabolite fexofenadine [1] [8].
1-Dehydroxy Terfenadine emerged as a minor metabolite during research on terfenadine’s biotransformation in the 1980s–1990s. Terfenadine (marketed as Seldane®) was the first non-sedating antihistamine, acting as a prodrug rapidly metabolized by hepatic cytochrome P450 3A4 (CYP3A4) to its active carboxylic acid derivative, fexofenadine [1] [5]. Metabolic studies revealed parallel pathways yielding trace metabolites, including 1-Dehydroxy Terfenadine formed via dehydroxylation reactions [4]. Its identification coincided with investigations into terfenadine’s cardiotoxicity, which was linked to unmetabolized terfenadine accumulation causing hERG potassium channel blockade. While fexofenadine replaced terfenadine clinically by 1997 due to safety concerns, 1-Dehydroxy Terfenadine remained pharmacologically characterized only as an impurity or metabolic intermediate [1] [7] [8].
Table 2: Key Metabolic Reactions of Terfenadine
Metabolite | Biotransformation Step | Enzyme System | Significance |
---|---|---|---|
Fexofenadine | Oxidation of terminal alcohol to acid | CYP3A4 | Primary active metabolite; non-cardiotoxic |
1-Dehydroxy Terfenadine | Removal of terminal hydroxyl group | Hepatic enzymes | Minor metabolite; impurity profile marker |
Terfenadine parent | None (unmetabolized) | N/A | Cardiotoxic via hERG blockade |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: